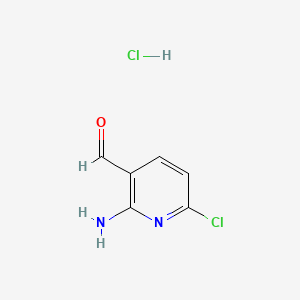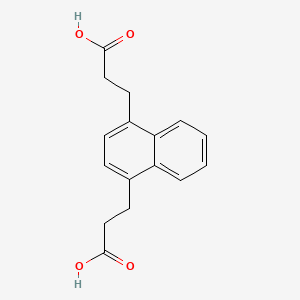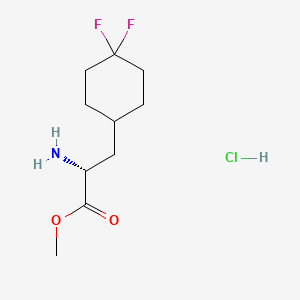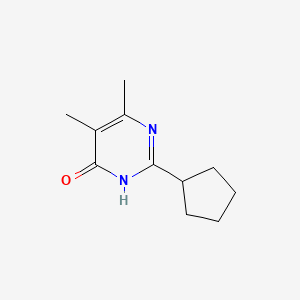
4-(2H3)methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H3)methoxyaniline, also known as 4-methoxyphenylamine, is an organic compound with the molecular formula C7H9NO. It is a derivative of aniline where the hydrogen atom at the para position is replaced by a methoxy group. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(2H3)methoxyaniline can be synthesized through several methods. One common approach involves the reduction of 4-nitroanisole using a reducing agent such as sodium sulfide or catalytic hydrogenation. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, this compound is produced by the methoxylation of p-nitrochlorobenzene followed by reduction. The methoxylation reaction is carried out using methanol and a base, such as sodium hydroxide, to form p-nitroanisole. This intermediate is then reduced to this compound using sodium sulfide or catalytic hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2H3)methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2H3)methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.
Industry: this compound is employed in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-(2H3)methoxyaniline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy group enhances its reactivity, allowing it to participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound without the methoxy group.
4-methoxyaniline: The non-deuterated version of 4-(2H3)methoxyaniline.
4-nitroaniline: A nitro derivative of aniline.
Comparison: this compound is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to aniline and its derivatives. The methoxy group increases the electron density on the aromatic ring, making it more reactive in electrophilic substitution reactions. Additionally, the deuterium substitution can influence the compound’s behavior in isotopic labeling studies .
Eigenschaften
Molekularformel |
C7H9NO |
|---|---|
Molekulargewicht |
126.17 g/mol |
IUPAC-Name |
4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i1D3 |
InChI-Schlüssel |
BHAAPTBBJKJZER-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N |
Kanonische SMILES |
COC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)


![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)
